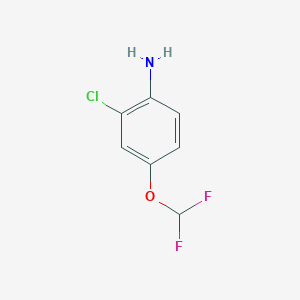

2-Chloro-4-(difluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMPKLBAJFDEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247745-21-6 | |

| Record name | 2-chloro-4-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(difluoromethoxy)aniline molecular weight

An In-Depth Technical Guide to 2-Chloro-4-(difluoromethoxy)aniline: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore its strategic importance as a synthetic intermediate, detail established protocols for its synthesis and analytical characterization, and provide essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic compound distinguished by an aniline core substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 4-position.[1] This unique substitution pattern confers specific properties that are highly valuable in medicinal chemistry.[1] The molecular weight of this compound is 193.58 g/mol .[1]

The presence of the difluoromethoxy (-OCF₂H) group is particularly noteworthy. It is often employed as a bioisostere of the hydroxyl (-OH) or methoxy (-OCH₃) groups.[1] This substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug design.[1][2][3][4] The chlorine atom further modulates the electronic properties and lipophilicity of the molecule and provides a potential vector for further synthetic modification.[1]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1247745-21-6 | [1] |

| Molecular Formula | C₇H₆ClF₂NO | [1] |

| Molecular Weight | 193.58 g/mol | [1] |

| Appearance | Light brown to brown liquid | [1] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |

| SMILES | C1=CC(=C(C=C1OC(F)F)Cl)N | [1] |

| InChI Key | INMPKLBAJFDEKI-UHFFFAOYSA-N | [1] |

Strategic Importance in Drug Development

The functional groups on this compound make it a valuable building block for synthesizing more complex, biologically active molecules.[1] Its utility stems from the predictable influence of its substituents on pharmacokinetic profiles.

-

Difluoromethoxy Group: This moiety is a key tool for lead optimization. By replacing a metabolically labile hydroxyl or methoxy group, medicinal chemists can often improve a drug candidate's half-life and bioavailability.[3][4] The difluoromethoxy group can also enhance a compound's lipophilicity, which may improve its ability to cross the blood-brain barrier.[1]

-

Aniline Moiety: The primary amine (-NH₂) is a versatile functional handle. It can be readily acylated, alkylated, or converted into a diazonium salt, opening up a vast array of subsequent chemical transformations for building complex molecular architectures.

-

Chloro Substituent: The chlorine atom influences the acidity of the amine and the electron density of the aromatic ring. This can affect the binding affinity of the final molecule to its biological target.[1]

The logical relationship between the compound's structure and its utility in drug development is illustrated below.

Caption: Structure-function relationships of this compound.

Synthesis and Manufacturing Pathway

While multiple synthetic routes may exist, a common approach involves the multi-step transformation of a readily available precursor. One reported method for a structurally similar compound, 4-(chlorodifluoromethoxy)aniline, starts from trichloromethoxybenzene.[5] This process involves selective fluorination, followed by nitration and subsequent reduction of the nitro group to form the target aniline.[5] The final chlorination step would be adapted to achieve the desired 2-chloro substitution pattern.

The general synthetic logic is outlined below.

Caption: Generalized synthetic workflow for aniline derivatives.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is adapted from established procedures for analogous compounds and serves as a representative workflow.[1][5] Note: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Nitration of a Chlorodifluoromethoxy Phenyl Precursor

-

Materials:

-

Chlorine difluoromethoxy phenyl (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Water

-

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid and water, cool the flask to 15-20°C in an ice bath.

-

Add the chlorine difluoromethoxy phenyl precursor to the cooled acid.

-

Separately, prepare a nitrating mixture of concentrated sulfuric acid and nitric acid, maintaining a cool temperature.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, continue stirring at 15-20°C for an additional 2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by carefully pouring it over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with a 5% sodium carbonate solution and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the nitro-intermediate.[1]

-

Step 2: Hydrogenation Reduction to the Aniline

-

Materials:

-

4-nitro chlorine difluoromethoxy phenyl intermediate (1.0 eq)

-

Methanol or Ethanol

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the nitro-intermediate in methanol or ethanol.

-

Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Seal the vessel, purge with nitrogen or argon, and then introduce hydrogen gas to the desired pressure.

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude aniline product.[1] Further purification can be achieved via distillation under reduced pressure or column chromatography.[1]

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is critical. A standard analytical workflow involves chromatographic separation followed by spectroscopic identification.

Caption: General workflow for GC-based analysis of aniline derivatives.

Protocol: Gas Chromatography (GC) Analysis

This protocol is based on general principles and methods such as EPA Method 8131 for aniline analysis.[6]

-

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., DB-5 or equivalent).

-

Nitrogen-Phosphorus Detector (NPD) for selective detection or a Mass Spectrometer (MS) for definitive identification.

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent like methylene chloride or ethyl acetate.

-

Instrument Setup: Set up the GC with an appropriate temperature program. A typical program might start at 60-80°C, ramp up to 250-280°C, and hold for several minutes to ensure all components elute.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Acquire the chromatogram. The retention time of the major peak should be compared to an authentic reference standard for identification.

-

Purity Assessment: The purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Confirmation (GC-MS): For unambiguous identification, the mass spectrum of the eluting peak should be obtained. The fragmentation pattern and the molecular ion peak (m/z ≈ 193) should be consistent with the structure of this compound.

-

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with care. It is classified as harmful and an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Wash hands thoroughly after handling.[8]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Recommended storage temperature is between 2-8°C.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully balanced structural features provide medicinal chemists with a reliable platform for modulating the pharmacokinetic properties of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage its potential in their discovery programs.

References

-

4-Chloro-2-(difluoromethoxy)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safety Data Sheet: 4-(3,4-Difluorophenoxy)aniline. Angene Chemical. [Link]

-

4-(Chlorodifluoromethoxy)aniline. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

This compound (C7H6ClF2NO). PubChemLite. [Link]

-

This compound-1247745-21-6. Thoreauchem. [Link]

- Preparation method of 4-(difluoromethoxy)aniline.

-

METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]

Sources

- 1. Buy this compound | 1247745-21-6 [smolecule.com]

- 2. CAS 22236-04-0: 2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. epa.gov [epa.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethoxy)aniline: Solubility and pKa

Introduction

2-Chloro-4-(difluoromethoxy)aniline is an aniline derivative of increasing interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a halogen, a difluoromethoxy group, and an amino moiety, imparts a distinct set of physicochemical properties that are critical to its behavior in biological and chemical systems. This guide provides a comprehensive technical overview of two of its most fundamental characteristics: solubility and pKa. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to effectively design, formulate, and optimize molecules for their intended applications.

This document will delve into the predicted physicochemical characteristics of this compound, grounded in the established principles of physical organic chemistry. Furthermore, it will provide detailed, field-proven experimental protocols for the empirical determination of its solubility and pKa, ensuring scientific integrity and reproducibility.

Compound Identification

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1247745-21-6 | - |

| Molecular Formula | C₇H₆ClF₂NO | - |

| Molecular Weight | 193.58 g/mol | - |

| Physical Form | Liquid at room temperature | - |

Section 1: Acidity and Basicity - The pKa of this compound

The basicity of the amino group in aniline derivatives is a crucial determinant of their ionization state at physiological pH, which in turn profoundly influences their solubility, membrane permeability, and target engagement. The pKa of an amine is the pH at which it is 50% protonated.

Predicted pKa

The pKa of aniline is approximately 4.6.[1] The substituents on the aromatic ring of this compound will modulate this value.

-

Ortho-Chloro Substituent: The chlorine atom is an electron-withdrawing group due to its inductive effect (-I). This effect decreases the electron density on the nitrogen atom of the amino group, making it a weaker base and thus lowering the pKa. For instance, the pKa of 2-chloroaniline is approximately 2.7, significantly lower than that of aniline.[2]

-

Para-Difluoromethoxy Substituent (-OCF₂H): The difluoromethoxy group is also electron-withdrawing, primarily through a strong inductive effect (-I) owing to the highly electronegative fluorine atoms. While the oxygen atom can exert a resonance donating effect (+R), the powerful inductive pull of the two fluorine atoms is expected to dominate. This will further decrease the electron density on the nitrogen, leading to a lower pKa.

Considering these substituent effects, the pKa of this compound is predicted to be significantly lower than that of aniline (pKa ≈ 4.6) , likely in the range of 2.0 - 3.5 . This acidic pKa implies that at physiological pH (~7.4), the compound will exist predominantly in its neutral, unprotonated form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. The principle involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the corresponding change in pH.

Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the compound in a suitable co-solvent if necessary (e.g., a minimal amount of methanol or ethanol) due to its limited aqueous solubility, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.

-

Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a calibrated burette to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05-0.1 mL).

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

-

Continue the titration until the pH change between additions becomes minimal, typically 2-3 pH units below the expected pKa.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the pH value at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, a Gran plot or the first/second derivative of the titration curve can be used for a more precise determination of the equivalence point and subsequently the half-equivalence point.

-

Section 2: Solubility Profile of this compound

Solubility is a critical parameter in drug discovery and development, impacting everything from in vitro assay performance to in vivo absorption and bioavailability.

Predicted Solubility

The solubility of this compound is governed by the interplay of its functional groups:

-

Aqueous Solubility: Aniline has a slight solubility in water (approximately 3.6 g/100 mL at 20 °C).[1] The presence of the chloro and difluoromethoxy groups, both of which are hydrophobic, is expected to decrease the aqueous solubility of the molecule. A calculated LogP of 2.52 further suggests moderate lipophilicity and consequently low aqueous solubility. The amino group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule is likely to dominate.[3] Therefore, this compound is predicted to be sparingly soluble in water .

-

pH-Dependent Aqueous Solubility: As an amine, the aqueous solubility of this compound will be pH-dependent. In acidic solutions where the pH is below its pKa, the amino group will be protonated to form the anilinium cation. This charged species will have a much higher affinity for polar water molecules, leading to a significant increase in aqueous solubility at low pH .[3][4]

-

Organic Solubility: Aniline and its derivatives are generally readily soluble in a wide range of organic solvents.[4][5] This is due to the favorable van der Waals interactions between the aromatic ring and the organic solvent molecules. It is predicted that this compound will be soluble in common organic solvents such as methanol, ethanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).

Predicted Solubility Summary

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (neutral pH) | Sparingly soluble | Predominantly hydrophobic character from the substituted benzene ring. |

| Aqueous (acidic pH < pKa) | More soluble | Protonation of the amino group leads to the formation of a more soluble salt. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Favorable dipole-dipole interactions. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding with the amino group and favorable interactions with the aromatic ring. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderately to sparingly soluble | The polar amino group may limit solubility in highly nonpolar solvents. |

Experimental Determination of Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or various organic solvents) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure it has plateaued.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of µg/mL or µM.

-

Section 3: Interplay of pKa and Solubility

The relationship between pKa and solubility is fundamental to understanding the behavior of ionizable compounds like this compound. The Henderson-Hasselbalch equation dictates the ratio of the protonated (BH⁺) and unprotonated (B) forms of the amine at a given pH.

pH = pKa + log([B]/[BH⁺])

This relationship can be visualized as follows:

Caption: Relationship between pH, pKa, and the solubility of an aniline derivative.

Section 4: Safety and Handling

As a substituted aniline, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:

-

Toxicity: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility and pKa of this compound. The presence of electron-withdrawing chloro and difluoromethoxy substituents is expected to significantly lower the pKa of the amino group compared to aniline, rendering it predominantly un-ionized at physiological pH. This, coupled with the hydrophobic nature of the substituents, suggests a low intrinsic aqueous solubility. However, its solubility is predicted to increase significantly in acidic conditions due to the formation of the anilinium salt. The compound is expected to be soluble in a range of common organic solvents. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these crucial physicochemical parameters, which is essential for advancing the research and development of this and other novel chemical entities.

References

-

Aniline - Solubility of Things. (n.d.). Retrieved from [Link]

-

P-Chloroaniline Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Aniline (benzenamine). (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1111-1122.

-

Aniline. (n.d.). PubChem. Retrieved from [Link]

-

Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? (2018, August 4). Quora. Retrieved from [Link]

- Correlation between hardness and basicity (pKa) of substituted anilines. (2009). Trade Science Inc.

-

Hammett constants for some common substituents. (n.d.). Retrieved from [Link]

-

Aniline. (n.d.). In Wikipedia. Retrieved from [Link]

- SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. (2009, July 7). Thermo Fisher Scientific.

-

Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015, May 5). Chemistry Stack Exchange. Retrieved from [Link]

-

Which is more basic - ortho-, meta-, or paramethoxy anniline? (2017, May 17). Quora. Retrieved from [Link]

- GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. (2020, August 28).

-

The aniline starting material is fairly soluble in water/ acetic acid, but the acetylated product... (n.d.). Homework.Study.com. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.

- Nature of the ortho effect. V. Ortho-substituent constants. (1953). Journal of the American Chemical Society, 75(17), 4229-4233.

-

Why is aniline more soluble in an aqueous acid solution than water? (2018, April 28). Quora. Retrieved from [Link]

- Hammett Substituent Constants. (n.d.).

-

hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

- SAFETY DATA SHEET - 2,4-Dichloroaniline. (2024, September 7). Sigma-Aldrich.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.

-

Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]

- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - 2-Chloro-4-nitroaniline. (2025, December 22).

- Values of some Hammett substituent constants (σ). (n.d.).

-

A Survey of Hammett Substituent Constants. (2021, May 5). YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-(difluoromethoxy)aniline

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the chemical compound 2-Chloro-4-(difluoromethoxy)aniline. However, after a thorough and exhaustive search of scientific literature, chemical databases, and commercial supplier information, we have been unable to locate publicly available, experimentally verified ¹H and ¹³C NMR data for this specific molecule.

The core of our commitment as Senior Application Scientists is to synthesize technical accuracy with field-proven insights, ensuring that every piece of information we provide is grounded in verifiable experimental data. Without access to the actual spectra of this compound, any attempt to generate a detailed technical guide with spectral analysis, peak assignments, and coupling constant interpretations would be purely speculative. Such a document would not meet the stringent standards of scientific integrity and trustworthiness that are hallmarks of our work.

The Path Forward: A Commitment to Scientific Rigor

While we cannot provide a detailed spectral analysis of this compound at this time, we can offer a foundational understanding of the principles that would govern its NMR spectra, should the data become available. This includes a discussion of the expected chemical shift regions for the aromatic protons and carbons, the influence of the chloro and difluoromethoxy substituents on the electronic environment of the molecule, and the anticipated coupling patterns.

Below, we outline the general principles and expected spectral characteristics based on established NMR theory and data from analogous compounds. This information is intended to serve as a preparatory guide for when experimental data is acquired.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethoxy (-OCHF₂) group.

Expected Chemical Shift Regions:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Their exact chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the chloro and difluoromethoxy groups.

-

Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is highly variable and depends on the solvent, concentration, and temperature. It can typically be found in a wide range from 3.0 to 5.0 ppm.

-

Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. This signal would likely be observed in the range of 6.0 to 7.0 ppm.

Predicted Coupling Patterns:

The aromatic protons will exhibit spin-spin coupling, leading to splitting of the signals. The coupling constants (J-values) will provide information about the relative positions of the protons on the ring.

Theoretical ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in this compound.

Expected Chemical Shift Regions:

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the aromatic region, typically between 110 and 160 ppm. The carbons directly attached to the substituents (-Cl, -NH₂, -OCHF₂) will have their chemical shifts significantly influenced by the electronic effects of these groups.

-

Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two attached fluorine atoms. Its chemical shift is expected in the region of 110 to 120 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize or acquire this compound, the following is a generalized protocol for obtaining high-quality NMR spectra.

Sample Preparation:

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a standard pulse sequence, such as a 30° or 90° pulse.

-

-

¹³C NMR Acquisition Parameters:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use proton decoupling to simplify the spectrum to singlets for each carbon (unless specific coupling information is desired).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The following diagram illustrates the general workflow for NMR analysis:

Caption: General workflow for acquiring and analyzing NMR spectra.

Conclusion and Call for Data

We remain committed to providing the scientific community with the most accurate and reliable technical information. Should experimentally verified ¹H and ¹³C NMR data for this compound become publicly available, we will promptly update this guide with a full and detailed analysis.

We encourage researchers who have synthesized or characterized this compound to consider publishing their findings to contribute to the collective body of scientific knowledge. Your data would be an invaluable resource for the broader research community.

References

Due to the lack of specific experimental data for this compound, a traditional reference list is not applicable. The principles discussed are fundamental to NMR spectroscopy and are covered in numerous standard textbooks and educational resources on the subject.

biological activity of 2-Chloro-4-(difluoromethoxy)aniline

An In-depth Technical Guide to the Biological Activity of 2-Chloro-4-(difluoromethoxy)aniline

Executive Summary

This compound is a substituted aniline derivative recognized not for its intrinsic biological activity, but as a high-value intermediate in the synthesis of pharmacologically active molecules and agrochemicals.[1][2][3] Its chemical architecture, featuring a chloro group and a difluoromethoxy group, provides a unique combination of properties that medicinal chemists can exploit to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of new chemical entities.[1][4][5] While direct research on the mechanism of action of this compound itself is not publicly available, analysis of its structural motifs and the biological targets of its derivatives strongly suggests its utility in developing inhibitors for critical signaling pathways, particularly in oncology. This guide synthesizes the available information to provide a comprehensive overview of its physicochemical properties, synthetic utility, hypothesized biological targets, and the strategic rationale for its use in drug discovery and development.

Physicochemical Profile and Strategic Structural Rationale

The strategic value of this compound in medicinal chemistry stems from the specific contributions of its constituent functional groups. These groups are not merely passive structural elements; they are chosen to solve specific challenges in drug design, such as metabolic instability or poor absorption.

| Property | Value | Reference |

| CAS Number | 1247745-21-6 | [1] |

| Molecular Formula | C₇H₆ClF₂NO | [1] |

| Molecular Weight | 193.58 g/mol | [1] |

| Appearance | Light brown to brown liquid | [1] |

| Storage | 2-8°C, protect from light | [1] |

The Difluoromethoxy Group: A Bioisosteric Advantage

The difluoromethoxy (-OCF₂H) group is a key feature that imparts desirable pharmacological properties. It serves as a bioisostere for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃), meaning it has a similar size and shape but offers distinct electronic and metabolic advantages.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved duration of action for drugs incorporating this moiety.[4][5]

-

Modulation of Lipophilicity: The introduction of fluorine increases lipophilicity (fat solubility), which can improve a drug's ability to cross cell membranes and enhance its absorption and distribution in the body.[1][5]

-

Improved Target Engagement: The electronegativity of the fluorine atoms can alter the electronic profile of the molecule, potentially leading to stronger interactions with the target protein.

The Chloro Substituent: A Vector for Potency and Synthesis

The chlorine atom at the 2-position of the aniline ring also plays a crucial role. Halogen atoms are frequently used in drug design to modulate a compound's properties.

-

Lipophilicity and Binding Pocket Occupancy: The chloro group further enhances lipophilicity and can occupy small hydrophobic pockets within a target's binding site, contributing to binding affinity.[1]

-

Synthetic Handle: While stable, the chloro group can serve as a site for further chemical modification in certain synthetic routes, allowing for the creation of diverse chemical libraries.

Synthesis and Derivatization Potential

This compound is primarily synthesized via a multi-step process that builds the key functionalities onto a benzene ring. A common pathway involves the fluorination of a trichloromethoxy precursor, followed by nitration and subsequent reduction of the nitro group to the essential aniline.[6][7]

Figure 1: Generalized synthetic workflow for this compound.

The true value of this molecule lies in the reactivity of the aniline group (-NH₂). This primary amine is a versatile nucleophile, serving as a critical anchor point for constructing more complex molecules, particularly heterocyclic scaffolds common in kinase inhibitors like quinazolines and pyrimidines.[8][9]

Hypothesized Biological Targets: A Focus on Kinase Inhibition

While no studies define the mechanism of action for the title compound itself, a compelling body of evidence from its derivatives points toward the inhibition of protein kinases, particularly those involved in cancer cell signaling.[1]

Vascular Endothelial Growth Factor Receptor (VEGFR)

The structurally related intermediate, 4-(chlorodifluoromethoxy)aniline, is explicitly cited as a building block for drugs targeting VEGFR-1 and VEGFR-2, which are key mediators of angiogenesis (the formation of new blood vessels) required for tumor growth.[6][10] Furthermore, novel 2-chloro-4-anilino-quinazoline derivatives have been successfully designed and synthesized as potent dual inhibitors of VEGFR-2 and EGFR.[8]

This suggests that the 2-chloro-aniline core of the title compound is well-suited to fit into the ATP-binding pocket of these kinases. The aniline nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase, a common binding motif for Type I and Type II kinase inhibitors.

Figure 2: Hypothetical binding mode of a derivative within a kinase ATP pocket.

Epidermal Growth Factor Receptor (EGFR) and ErbB-2

The EGFR family of receptor tyrosine kinases is another validated target in cancer therapy. The anilino-quinazoline and anilino-pyrimidine scaffolds are classic structures for EGFR inhibitors. Studies have shown that 4-[3-chloro-4-(benzyloxy)anilino]pyrimidine derivatives can potently inhibit both EGFR and ErbB-2 (HER2).[9] The structural similarity strongly implies that this compound is an ideal starting point for developing next-generation dual inhibitors targeting this pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesis that a derivative of this compound can inhibit a target kinase like VEGFR-2, a robust in vitro biochemical assay is required. The following protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying enzyme activity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound derived from this compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody (Donor)

-

Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

-

Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

-

Test compound and control inhibitor (e.g., Sunitinib)

-

384-well low-volume assay plates

-

TR-FRET capable plate reader

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient.

-

Dilute these intermediate stocks into assay buffer to the desired final concentration (typically 2X the final assay concentration).

-

-

Assay Reaction:

-

Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate. Include wells for positive (no inhibition) and negative (no enzyme) controls.

-

Add 5 µL of a 2X enzyme/substrate mixture (VEGFR-2 and biotinylated peptide) in assay buffer to all wells.

-

Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzyme to phosphorylate the substrate.

-

-

Detection:

-

Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in a stop buffer (containing EDTA).

-

Incubate the plate for a second period (e.g., 60 minutes) to allow the detection antibodies to bind.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Normalize the data to the positive and negative controls (% inhibition).

-

Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 3: Workflow for a TR-FRET based kinase inhibition assay.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound derivatives is not published, principles can be extrapolated from related anilino-quinazoline and anilino-pyrimidine series.[8][11][12] A systematic exploration of chemical space around this core would be a logical next step in a drug discovery program.

| Position of Modification | Type of Modification | Predicted Impact on Kinase Activity | Rationale |

| Aniline Nitrogen | Linkage to a heterocyclic core (e.g., quinazoline) | Essential for Activity | Forms critical hydrogen bonds with the kinase hinge region.[8] |

| Aromatic Ring (Position 5) | Addition of small H-bond donors/acceptors | Potential increase in potency/selectivity | Can interact with specific amino acid residues in the binding pocket. |

| Difluoromethoxy Group | Replacement with -OCH₃, -OH, or -H | Likely decrease in metabolic stability and potency | The -OCF₂H group is optimized for stability and lipophilicity.[4][5] |

| Chloro Group | Replacement with -CH₃, -F, or -H | Modulation of potency and selectivity | Alters the electronic and steric fit within the hydrophobic pocket. |

Safety and Toxicological Profile

There is no specific toxicological data available for this compound.[1] However, based on its structure, precautions should be taken.

-

Aromatic Amines: Aniline and its derivatives can be toxic upon inhalation, ingestion, or skin contact.[1]

-

Chloroanilines: Studies on chloroaniline isomers have demonstrated that they are hematotoxic, causing methemoglobinemia and secondary anemia in rats and mice.[13] The para-substituted isomer (p-chloroaniline) was found to be the most potent in this regard.[13]

Therefore, this compound should be handled with appropriate personal protective equipment (PPE) in a laboratory setting until specific toxicological studies are performed.

Conclusion and Future Outlook

This compound is a strategically designed chemical building block whose value is realized in the advanced intermediates and final active pharmaceutical ingredients derived from it. The combination of a metabolically robust, lipophilic difluoromethoxy group and a potency-enhancing chloro substituent makes it an exemplary scaffold for modern medicinal chemistry.[1] The preponderance of evidence from related structures points to its significant potential in the development of kinase inhibitors for oncology, particularly against the VEGFR and EGFR families.[6][8][9] Future research should focus on synthesizing focused libraries of derivatives based on this scaffold and screening them against a broad panel of kinases to uncover novel, potent, and selective inhibitors with therapeutic potential.

References

- This compound | 1247745-21-6 - Smolecule. (URL: )

- 2-Chloro-4,6-difluoroaniline - Chem-Impex. (URL: )

- 2-(Difluoromethoxy)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals | Manufacturer & Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)

- 2-(Difluoromethoxy)aniline | CAS 22236-04-0 - CymitQuimica. (URL: )

- CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline - CymitQuimica. (URL: )

- An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline - Benchchem. (URL: )

- The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. (URL: )

- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy)

-

Structure-activity relationship (SAR) analysis from the compound 4. (A... - ResearchGate. (URL: [Link])

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO Patentscope. (URL: [Link])

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed. (URL: [Link])

-

Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed. (URL: [Link])

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. (URL: [Link])

-

Structure Activity Relationships - Drug Design Org. (URL: [Link])

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (URL: )

-

Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii - PMC - PubMed Central. (URL: [Link])

-

Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). (URL: [Link])

-

3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline - PubChem. (URL: [Link])

-

Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed. (URL: [Link])

-

4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem. (URL: [Link])

-

NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed. (URL: [Link])

-

Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - Frontiers. (URL: [Link])

Sources

- 1. Buy this compound | 1247745-21-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 22236-04-0: 2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR) [chem.ucla.edu]

- 13. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Therapeutics: A Technical Guide to 2-Chloro-4-(difluoromethoxy)aniline as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated building blocks, 2-Chloro-4-(difluoromethoxy)aniline has emerged as a particularly valuable intermediate. Its trifunctionalized aromatic core, featuring an aniline moiety for amide bond formation or further derivatization, a strategically positioned chlorine atom to modulate reactivity and binding, and a difluoromethoxy group as a lipophilic hydrogen bond donor, offers a versatile platform for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth technical overview of the synthesis, characterization, and application of this pivotal pharmaceutical intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective utilization in synthetic workflows.

| Property | Value | Source |

| CAS Number | 1247745-21-6 | [2] |

| Molecular Formula | C₇H₆ClF₂NO | [2] |

| Molecular Weight | 193.58 g/mol | [2] |

| Appearance | Light brown to brown liquid | [2] |

| Storage Conditions | 2-8°C, protected from light | [2] |

Safety and Handling: As with many aromatic amines, this compound should be handled with care, assuming potential toxicity upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Strategic Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be approached via two primary strategic pathways, each with its own set of advantages and experimental considerations. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Route A: The Nitrobenzene Pathway - A Stepwise Functionalization Approach

This route commences with the readily available 4-nitrophenol and proceeds through a sequence of difluoromethylation, regioselective chlorination, and nitro group reduction.

Conceptual Workflow for Route A

Caption: Synthetic pathway starting from 4-nitrophenol.

Step 1: Difluoromethylation of 4-Nitrophenol

The introduction of the difluoromethoxy group is a critical step, often achieved by the generation of difluorocarbene in the presence of the phenoxide.

-

Reaction Mechanism: The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from a suitable precursor, such as sodium chlorodifluoroacetate. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide of 4-nitrophenol.[2]

Mechanism of Difluoromethylation

Caption: Generation and trapping of difluorocarbene.

-

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 4-nitrophenol in a suitable polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate, to generate the phenoxide in situ.

-

Add sodium chlorodifluoroacetate as the difluorocarbene precursor.

-

Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate (typically around 100-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(difluoromethoxy)nitrobenzene.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Regioselective Chlorination of 4-(Difluoromethoxy)nitrobenzene

The directing effects of the nitro and difluoromethoxy groups are key to achieving the desired regioselectivity in this electrophilic aromatic substitution.

-

Causality of Experimental Choices: The nitro group is a strong deactivating and meta-directing group, while the difluoromethoxy group is an ortho-, para-directing group. The combined influence of these groups directs the incoming electrophile (chlorine) to the position ortho to the difluoromethoxy group and meta to the nitro group. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst.

-

Detailed Experimental Protocol:

-

Dissolve 4-(difluoromethoxy)nitrobenzene in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Add N-chlorosuccinimide (NCS) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NCS.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 2-chloro-4-(difluoromethoxy)nitrobenzene by column chromatography or recrystallization.

-

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding aniline. This is a well-established transformation with several reliable methods.

-

Reaction Mechanism (Bechamp Reduction): The reduction with iron in the presence of an acid like hydrochloric acid (Bechamp reduction) is a classic and robust method. The mechanism involves a series of single-electron transfers from the iron metal to the nitro group, with protonation steps occurring in the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the aniline.[3][4]

Bechamp Reduction Mechanism

Caption: Stepwise reduction of the nitro group.

-

Detailed Experimental Protocol:

-

In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to reflux and add a solution of 2-chloro-4-(difluoromethoxy)nitrobenzene in ethanol dropwise.

-

Maintain the reaction at reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base such as sodium carbonate and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to afford this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

-

Route B: The Direct Chlorination Pathway - An Atom-Economical Approach

This alternative route begins with the commercially available 4-(difluoromethoxy)aniline and employs a regioselective chlorination step.

Conceptual Workflow for Route B

Caption: Direct synthesis from 4-(difluoromethoxy)aniline.

-

Causality of Experimental Choices and Regioselectivity: The amino group of an aniline is a strongly activating, ortho-, para-directing group. The difluoromethoxy group is also ortho-, para-directing. Therefore, direct chlorination is expected to yield a mixture of ortho- and potentially di-chlorinated products. Achieving high regioselectivity for the mono-chloro product at the 2-position requires careful control of reaction conditions and the choice of chlorinating agent. A study on the bis-ortho-chlorination of 4-(difluoromethoxy)aniline using HCl and H₂O₂ suggests that the substrate is highly activated, and controlling the stoichiometry of the reagents is crucial to favor mono-chlorination.[5]

-

Detailed Experimental Protocol (Hypothetical, based on related procedures):

-

Dissolve 4-(difluoromethoxy)aniline in a suitable solvent, such as methanol or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a controlled amount (e.g., one equivalent) of a chlorinating agent. A milder agent like sulfuryl chloride or N-chlorosuccinimide might offer better control than harsher reagents.

-

Carefully monitor the reaction by GC-MS to maximize the formation of the desired mono-chloro product and minimize the formation of di-chlorinated byproducts.

-

Once the desired conversion is achieved, quench the reaction and perform an aqueous workup with a basic solution to neutralize any acid.

-

Extract the product, dry the organic layer, and concentrate.

-

Purification by column chromatography will likely be necessary to separate the desired 2-chloro isomer from other isomers and di-chlorinated products.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic region: Three distinct signals corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions. A broad singlet for the amine (-NH₂) protons. A characteristic triplet for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms. |

| ¹³C NMR | Aromatic region: Six distinct signals for the aromatic carbons. The carbon bearing the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. |

| IR Spectroscopy | Strong absorption bands in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the primary amine. Strong C-F stretching vibrations are expected in the fingerprint region (around 1000-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (193.58). The isotopic pattern of the molecular ion will show the characteristic M+2 peak for a chlorine-containing compound. |

Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the realm of oncology and inflammatory diseases.[1] The aniline functionality serves as a convenient handle for the formation of amides, ureas, and sulfonamides, or for participation in cross-coupling reactions to construct more complex scaffolds.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through multiple robust pathways, provides access to a versatile intermediate primed for elaboration into a diverse array of complex drug candidates. The unique combination of a reactive aniline, a modulating chlorine atom, and a property-enhancing difluoromethoxy group ensures that this building block will continue to be a valuable tool for researchers and scientists dedicated to the discovery and development of the next generation of therapeutics. As our understanding of disease pathways deepens, the demand for such precisely functionalized intermediates is only set to grow, solidifying the importance of this compound in the pharmaceutical landscape.

References

-

Mbouombouondassa, I., et al. (2016). Modelization of Reaction Mechanism of Chlorination of Aniline: A DFT (Density Functional Theory) Study. ResearchGate. Available at: [Link]

-

Hands, A. T., et al. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available at: [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

-

Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Available at: [Link]

-

ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available at: [Link]

-

Li, J., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development. Available at: [Link]

-

Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Merck [merckmillipore.com]

Methodological & Application

synthesis of 2-Chloro-4-(difluoromethoxy)aniline from 4-nitrophenol

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(difluoromethoxy)aniline from 4-Nitrophenol

Introduction

This compound is a key structural motif and a valuable building block in the synthesis of modern pharmaceuticals and agrochemicals. The presence of the difluoromethoxy (-OCF₂H) group can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of the final active ingredient. This guide provides a comprehensive, three-step synthetic pathway starting from the readily available commodity chemical, 4-nitrophenol.

This application note is designed for researchers and process chemists, offering detailed, step-by-step protocols grounded in established chemical principles. Beyond procedural instructions, it provides insights into the rationale behind specific experimental choices, discusses reaction mechanisms, and emphasizes critical safety considerations, ensuring a robust and reproducible synthetic route. The synthesis proceeds via an initial electrophilic chlorination of 4-nitrophenol, followed by a nucleophilic difluoromethoxylation, and concludes with a chemoselective reduction of the nitro group.

Overall Synthetic Pathway

The transformation from 4-nitrophenol to this compound is accomplished in three distinct synthetic operations.

Caption: The three-step synthetic route from 4-nitrophenol to the target aniline.

Critical Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work. The reagents used in this synthesis possess significant hazards.[1][2][3][4][5][6][7] All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

| Reagent | Key Hazards | GHS Pictograms |

| 4-Nitrophenol | Harmful if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure.[3][8] | 위험, 건강 유해성 |

| Sulfuryl Chloride | Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[2][7][9] | 부식성 |

| Sodium Chlorodifluoroacetate | Causes skin, eye, and respiratory irritation.[10][11][12][13][14] | 자극성 |

| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. | 부식성 |

| Iron Powder | Flammable solid. | 인화성 |

| Hydrazine Hydrate (optional) | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing cancer.[15] | 급성 독성, 부식성, 건강 유해성 |

Part 1: Electrophilic Chlorination of 4-Nitrophenol

This initial step introduces a chlorine atom at the C2 position (ortho to the hydroxyl group). The powerful activating effect of the hydroxyl group directs the electrophilic substitution, while the para position is blocked by the nitro group.[16][17] Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is a common laboratory practice that avoids the handling of chlorine gas.[18]

Reaction Scheme: 4-Nitrophenol + SO₂Cl₂ → 2-Chloro-4-nitrophenol

Protocol 1: Synthesis of 2-Chloro-4-nitrophenol

| Materials & Reagents | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Nitrophenol | 139.11 | 10.0 g | 1.0 |

| Dichloromethane (DCM) | - | 150 mL | - |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 5.3 mL | 1.1 |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-nitrophenol (10.0 g, 71.9 mmol).

-

Dissolve the starting material in 150 mL of dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sulfuryl chloride (5.3 mL, 79.1 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, slowly and carefully quench the reaction by adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from an ethanol/water mixture to afford 2-chloro-4-nitrophenol as a pale yellow solid.

Scientist's Insight: The slow, dropwise addition of sulfuryl chloride at 0 °C is critical to control the exothermicity of the reaction and to minimize the formation of the undesired 2,6-dichloro-4-nitrophenol byproduct.[19] The bicarbonate wash neutralizes any remaining acidic species, including HCl generated during the reaction.

Part 2: O-Difluoromethylation

This step constructs the crucial difluoromethoxy ether. The protocol uses sodium chlorodifluoroacetate, a stable, easy-to-handle solid, as a difluorocarbene (:CF₂) precursor.[20][21] Upon heating, the salt undergoes thermal decarboxylation to generate the highly reactive difluorocarbene intermediate, which is trapped in situ by the phenoxide of the substrate.[22][23][24]

Reaction Scheme: 2-Chloro-4-nitrophenol + ClCF₂COONa → 2-Chloro-4-(difluoromethoxy)nitrobenzene

Protocol 2: Synthesis of 2-Chloro-4-(difluoromethoxy)nitrobenzene

| Materials & Reagents | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Chloro-4-nitrophenol | 173.56 | 10.0 g | 1.0 |

| Sodium Chlorodifluoroacetate | 152.46 | 17.6 g | 2.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

In a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine 2-chloro-4-nitrophenol (10.0 g, 57.6 mmol), sodium chlorodifluoroacetate (17.6 g, 115.2 mmol), and potassium carbonate (11.9 g, 86.4 mmol).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate 2-chloro-4-(difluoromethoxy)nitrobenzene.

Scientist's Insight: Potassium carbonate acts as the base to generate the phenoxide nucleophile required for the reaction. A polar aprotic solvent like DMF is ideal as it effectively solvates the salts and tolerates the high reaction temperatures required for the decarboxylation of sodium chlorodifluoroacetate. Using a 2-fold excess of the carbene precursor ensures the reaction goes to completion.

Mechanism of Difluoromethoxylation

The reaction proceeds through the thermal generation of an electrophilic difluorocarbene species.

Caption: Generation of difluorocarbene and its reaction with the phenoxide.

Part 3: Chemoselective Nitro Group Reduction

The final step is the reduction of the aromatic nitro group to the corresponding aniline. While catalytic hydrogenation is a common method, it carries a risk of dehalogenation.[25][26][27] A more robust and chemoselective alternative is the Béchamp reduction, which uses iron powder in a mildly acidic medium.[28][29] This method shows excellent tolerance for aryl halides.[30]

Reaction Scheme: 2-Chloro-4-(difluoromethoxy)nitrobenzene + Fe/NH₄Cl → this compound

Protocol 3: Synthesis of this compound

| Materials & Reagents | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Chloro-4-(difluoromethoxy)nitrobenzene | 223.57 | 10.0 g | 1.0 |

| Iron Powder (<325 mesh) | 55.85 | 10.0 g | 4.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 g | 0.5 |

| Ethanol | - | 150 mL | - |

| Water | - | 50 mL | - |

| Ethyl Acetate | - | As needed | - |

| Celite® | - | As needed | - |

Procedure:

-

Set up a 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.

-

Add 2-chloro-4-(difluoromethoxy)nitrobenzene (10.0 g, 44.7 mmol), iron powder (10.0 g, 179.0 mmol), and ammonium chloride (1.2 g, 22.4 mmol) to the flask.

-

Add a solvent mixture of ethanol (150 mL) and water (50 mL).

-

Heat the suspension to reflux (approx. 80-85 °C) and maintain for 3-5 hours. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL).

-

Combine the filtrate and washings in a separatory funnel.

-

Wash the organic solution with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aniline.

-

The product can be further purified by vacuum distillation or recrystallization if necessary to obtain this compound as a liquid or low-melting solid.

Scientist's Insight: Ammonium chloride acts as an electrolyte and a mild proton source, activating the surface of the iron powder.[31] The reaction is heterogeneous, so vigorous stirring is essential. Filtering through Celite® is crucial for efficiently removing the fine iron oxide byproducts. The final product, an aniline, may be sensitive to air and light and should be stored under an inert atmosphere.[32][33]

Summary of Results

This synthetic route provides a reliable method for producing this compound. The following table outlines the expected outcomes for each step based on literature precedents and typical laboratory results.

| Step | Product | Typical Yield | Purity (Post-Purification) | Physical State |

| 1 | 2-Chloro-4-nitrophenol | 85-95% | >98% | Yellow Solid |

| 2 | 2-Chloro-4-(difluoromethoxy)nitrobenzene | 70-85% | >98% | Oil / Low-melting solid |

| 3 | This compound | 80-95% | >98% | Oil / Low-melting solid |

References

-

Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link][25][26]

-

Mondal, P., et al. (2018). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical Sciences. [Link][28]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link][2]

-

Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Link][29][30]

-

Bahadur, V., et al. (2018). Reduction of nitroarenes using 4.0 equiv. of Fe powder. ResearchGate. [Link][31]

-

Li, H., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. ResearchGate. [Link][34]

-